

# Spectroscopic and Synthetic Profile of Ethyl 7-Methoxybenzofuran-2-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: ethyl 7-methoxybenzofuran-2-carboxylate

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This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthetic protocol for **ethyl 7-methoxybenzofuran-2-carboxylate**, a key intermediate in the synthesis of various biologically active molecules.

## Spectroscopic Data

The structural integrity and purity of **ethyl 7-methoxybenzofuran-2-carboxylate** are confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented here is compiled from various sources and predictive models to offer a complete analytical profile.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **ethyl 7-methoxybenzofuran-2-carboxylate** exhibits distinct signals corresponding to the aromatic, furan, methoxy, and ethyl protons.

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment                        |
|---------------------------------|--------------|-------------|-----------------------------------|
| Anticipated ~7.4                | d            | 1H          | H-4                               |
| Anticipated ~7.2                | t            | 1H          | H-5                               |
| Anticipated ~6.9                | d            | 1H          | H-6                               |
| Anticipated ~7.3                | s            | 1H          | H-3                               |
| 4.41                            | q            | 2H          | -OCH <sub>2</sub> CH <sub>3</sub> |
| 3.95                            | s            | 3H          | -OCH <sub>3</sub>                 |
| 1.41                            | t            | 3H          | -OCH <sub>2</sub> CH <sub>3</sub> |

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift ( $\delta$ ) ppm | Assignment                        |
|---------------------------------|-----------------------------------|
| Anticipated ~160                | C=O                               |
| Anticipated ~148                | C-7                               |
| Anticipated ~145                | C-3a                              |
| Anticipated ~129                | C-5                               |
| Anticipated ~125                | C-2                               |
| Anticipated ~115                | C-3                               |
| Anticipated ~112                | C-4                               |
| Anticipated ~109                | C-6                               |
| Anticipated ~145                | C-7a                              |
| 61.5                            | -OCH <sub>2</sub> CH <sub>3</sub> |
| 56.0                            | -OCH <sub>3</sub>                 |
| 14.5                            | -OCH <sub>2</sub> CH <sub>3</sub> |

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in the molecule. The gas-phase IR spectrum is available through the NIST WebBook.[\[1\]](#)

| Wavenumber (cm <sup>-1</sup> ) | Vibrational Mode | Functional Group           |
|--------------------------------|------------------|----------------------------|
| ~3000-2850                     | C-H stretch      | Aliphatic (methoxy, ethyl) |
| ~1725                          | C=O stretch      | Ester                      |
| ~1620, 1580, 1480              | C=C stretch      | Aromatic/Furan             |
| ~1270, 1080                    | C-O stretch      | Ether, Ester               |

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum is available on the NIST WebBook.<sup>[2]</sup>

Key Fragments:

- $m/z$  220 ( $M^+$ ): Molecular ion peak, confirming the molecular weight of the compound.
- $m/z$  191: Loss of an ethyl group ( $-CH_2CH_3$ ).
- $m/z$  175: Loss of an ethoxy group ( $-OCH_2CH_3$ ).
- $m/z$  147: Subsequent loss of carbon monoxide ( $-CO$ ) from the  $m/z$  175 fragment.

## Experimental Protocols

### Synthesis of Ethyl 7-Methoxybenzofuran-2-carboxylate

A common synthetic route to **ethyl 7-methoxybenzofuran-2-carboxylate** involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with diethyl bromomalonate followed by cyclization.

Materials:

- 2-hydroxy-3-methoxybenzaldehyde
- Diethyl bromomalonate
- Anhydrous potassium carbonate ( $K_2CO_3$ )
- Anhydrous N,N-dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Brine solution
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

#### Procedure:

- A mixture of 2-hydroxy-3-methoxybenzaldehyde and anhydrous potassium carbonate in anhydrous DMF is stirred at room temperature.
- Diethyl bromomalonate is added dropwise to the suspension.
- The reaction mixture is heated and stirred for several hours.
- After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate.
- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

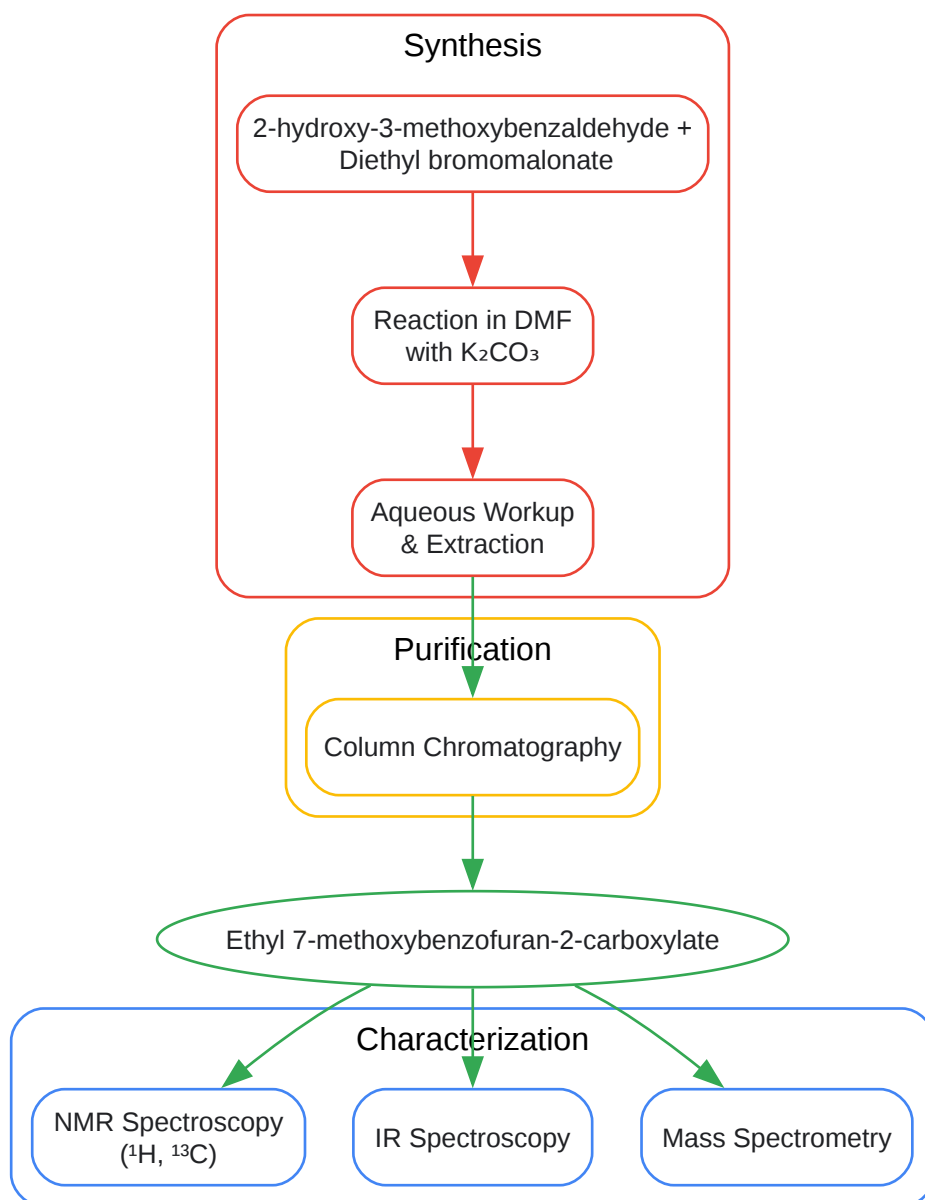
## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as the internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
- Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using electron ionization (EI).

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **ethyl 7-methoxybenzofuran-2-carboxylate**.



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Caption: Synthesis and Characterization Workflow.

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## References

- 1. 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- 2. 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 7-Methoxybenzofuran-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268053#spectroscopic-data-nmr-ir-ms-of-ethyl-7-methoxybenzofuran-2-carboxylate]

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